Fluorene, 9-bromo-2,4,7-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene, 9-bromo-2,4,7-trichloro- is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene structure, which significantly alters its chemical properties and reactivity. The molecular formula of Fluorene, 9-bromo-2,4,7-trichloro- is C13H6BrCl3 .
Vorbereitungsmethoden
The synthesis of Fluorene, 9-bromo-2,4,7-trichloro- typically involves halogenation reactions. One common method is the bromination and chlorination of fluorene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Fluorene, 9-bromo-2,4,7-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fluorene, 9-bromo-2,4,7-trichloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound can be used in studies related to the interaction of halogenated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Fluorene, 9-bromo-2,4,7-trichloro- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Fluorene, 9-bromo-2,4,7-trichloro- can be compared with other halogenated fluorenes, such as:
Fluorene, 9-bromo-: This compound has a similar structure but lacks the chlorine atoms.
Fluorene, 2-bromo-: Another halogenated fluorene with bromine at a different position.
The uniqueness of Fluorene, 9-bromo-2,4,7-trichloro- lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated fluorenes.
Eigenschaften
CAS-Nummer |
7012-19-3 |
---|---|
Molekularformel |
C13H6BrCl3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
9-bromo-2,4,7-trichloro-9H-fluorene |
InChI |
InChI=1S/C13H6BrCl3/c14-13-9-3-6(15)1-2-8(9)12-10(13)4-7(16)5-11(12)17/h1-5,13H |
InChI-Schlüssel |
QOVQXCVVFBVTQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.